molecular formula C22H19N3O3S2 B2934580 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide CAS No. 1252919-58-6

2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide

Cat. No.: B2934580
CAS No.: 1252919-58-6
M. Wt: 437.53
InChI Key: OFIBOXCPUDCPBJ-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,2-d]pyrimidinone class, characterized by a bicyclic core fused with a sulfur-containing thiophene ring and a pyrimidinone moiety. The 3-benzyl substituent on the thienopyrimidinone scaffold and the 4-methoxyphenyl group on the acetamide side chain distinguish it structurally. Such derivatives are typically synthesized via nucleophilic substitution or coupling reactions, as exemplified by methods in , where diazonium salts react with cyanoacetanilides to form structurally related hydrazinylidene derivatives .

Properties

IUPAC Name

2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3S2/c1-28-17-9-7-16(8-10-17)23-19(26)14-30-22-24-18-11-12-29-20(18)21(27)25(22)13-15-5-3-2-4-6-15/h2-12H,13-14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFIBOXCPUDCPBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Variations

Key structural differences among analogs lie in substituents on the thienopyrimidinone core and the arylacetamide group. Below is a comparative analysis:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Thienopyrimidinone Core) Substituents (Acetamide Group) Notes/Source
Target Compound: 2-({3-Benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide C₂₂H₁₉N₃O₃S₂ ~453.53 3-Benzyl, 4-oxo N-(4-methoxyphenyl) Hypothetical calculation based on analogs
N-(4-Butylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide C₂₅H₂₅N₃O₂S₂ 463.61 3-Methyl, 4-oxo, 7-phenyl N-(4-butylphenyl) Higher MW due to alkyl/aryl bulk
2-[[3-(4-Methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide C₂₂H₁₈F₃N₃O₃S₂ 533.54 3-(4-Methylphenyl), 4-oxo, 6,7-dihydro N-(4-trifluoromethoxyphenyl) Electron-withdrawing CF₃O group enhances polarity
2-Cyano-2-[2-(4-methoxyphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13b) C₁₆H₁₅N₅O₃S 357.38 N/A (non-thienopyrimidinone scaffold) 4-Methoxyphenyl hydrazinylidene Demonstrates alternative coupling strategies

Functional Implications

  • Steric Considerations : The 3-benzyl group introduces steric bulk, which may influence binding pocket accessibility compared to smaller substituents like 3-methyl () .
  • Biological Relevance : While direct activity data for the target compound are absent, analogs in and feature sulfonamide/sulfamoyl groups, which are associated with antimicrobial or enzyme inhibitory properties .

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